2-Chloro-6-(2-chlorophenoxy)benzoic acid

Overview

Description

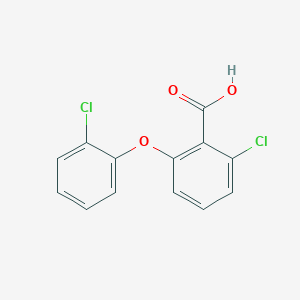

2-Chloro-6-(2-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a chlorinated derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzoic acid core.

Mechanism of Action

Target of Action

Similar compounds such as cba (4-chloro-2- [ [2- (2-chlorophenoxy)acetyl]amino]benzoic acid) have been reported to targetTMEM206 , a protein that conducts Cl− ions across plasma and vesicular membranes .

Mode of Action

It is likely that it interacts with its target protein to modulate its function, similar to the way cba inhibits tmem206 .

Biochemical Pathways

Tmem206, a potential target, is involved in the regulation of ion transport across membranes .

Pharmacokinetics

Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Similar compounds like cba have been reported to inhibit tmem206 mediated currents .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(2-chlorophenoxy)benzoic acid plays a crucial role in biochemical reactions. It has been identified as a small molecule inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . The interaction between this compound and TMEM206 is specific and effective, although its inhibitory efficacy is limited at low pH levels . This compound does not significantly affect other related proteins such as TRPM4, TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in neurons, kidney, and cervical epithelial cells . In colorectal cancer cells, TMEM206 does not play a critical role in acid-induced cell death, indicating that the effects of this compound may vary depending on the cell type . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating chloride ion transport across membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TMEM206. This compound binds to TMEM206 and inhibits its function, thereby reducing chloride ion conductance across plasma and vesicular membranes . This inhibition affects various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . The specific binding interaction and inhibition of TMEM206 by this compound are crucial for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under normal storage conditions, with a melting point of 138-139°C . Its inhibitory efficacy on TMEM206 is limited at low pH levels, indicating that the compound’s effectiveness may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TMEM206 without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its detoxification and elimination . These metabolic processes ensure that this compound does not accumulate to toxic levels in the body and maintains its biochemical efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It relies on transporters and binding proteins to facilitate its movement across cellular membranes and ensure its proper localization . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular compartments . These factors determine its accumulation and localization within cells, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to plasma and vesicular membranes is essential for its inhibitory effects on TMEM206 and its role in chloride ion transport . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-chlorophenoxy)benzoic acid typically involves the chlorination of 2-phenoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process can be summarized as follows:

Starting Material: 2-Phenoxybenzoic acid

Chlorinating Agent: Chlorine gas or a chlorinating reagent such as thionyl chloride (SOCl2)

Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-chlorophenoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of phenoxy derivatives with different substituents.

Reduction: Formation of 2-chloro-6-(2-chlorophenoxy)benzyl alcohol or amine.

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2-Chloro-6-(2-chlorophenoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-6-phenoxybenzoic acid

- 2-Chloro-6-(4-chlorophenoxy)benzoic acid

- 2-Chloro-6-(2-bromophenoxy)benzoic acid

Uniqueness

2-Chloro-6-(2-chlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Biological Activity

2-Chloro-6-(2-chlorophenoxy)benzoic acid (CAS No. 76093-25-9) is a chemical compound known for its unique structure, which includes a benzoic acid moiety with two chlorine substitutions and a phenoxy group. This compound has garnered attention in various fields, particularly in pharmacology and agrochemicals, due to its potential biological activities.

- Molecular Formula : C13H8Cl2O3

- Molecular Weight : 283.1 g/mol

- Melting Point : 138-139°C

Research indicates that this compound acts as a small molecule inhibitor of the protein TMEM206, which is involved in chloride ion conductance across cellular membranes. This interaction is crucial as it affects cellular processes related to acid-induced cell death, particularly in neuronal and epithelial cells.

Inhibition of Ion Channels

The compound has been shown to inhibit TMEM206-mediated currents, leading to reduced chloride ion conductance. This inhibition can potentially mitigate acid-induced cell death mechanisms, making it a candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Cellular Effects

Studies have demonstrated that this compound exhibits significant effects on various cell types:

- Neurons : Inhibition of acid-induced cell death.

- Kidney Cells : Reduction in cell death under acidic conditions.

- Cervical Epithelial Cells : Similar protective effects against acidity-induced apoptosis.

Case Studies

A notable study explored the effects of this compound on cultured neuronal cells exposed to acidic environments. The results indicated a marked decrease in cell death rates compared to control groups, suggesting its potential use in neuroprotective therapies.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can provide insights into its biological activity:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid | C12H10ClO3 | 0.98 |

| 3-Chloro-5-methoxybenzoic acid | C9H9ClO3 | 0.93 |

| 4-(3-Chlorophenoxy)benzoic acid | C13H9ClO3 | 0.98 |

| 4-(2-Chlorophenoxy)benzoic acid | C13H9ClO3 | 0.91 |

| 3-Chloro-4-phenoxybenzoic acid | C13H9ClO3 | 0.91 |

This table highlights the relationships between these compounds and their potential biological activities, emphasizing the unique aspects of this compound.

Safety and Handling

As with many organic compounds, proper safety measures should be adhered to when handling this compound. It is classified as an irritant and should be handled with care in laboratory settings.

Properties

IUPAC Name |

2-chloro-6-(2-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-8-4-1-2-6-10(8)18-11-7-3-5-9(15)12(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNREEXVEZVVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-25-9 | |

| Record name | 2-chloro-6-(2-chlorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.